N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide
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Overview
Description
N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide is a complex organic compound with a molecular weight of 305.3 g/mol It is known for its unique structure, which includes a trifluoroacetamide group and a cyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of a cyclopenta[b]thiophene derivative with a dimethylamino group under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The trifluoroacetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]thiophene derivatives and trifluoroacetamide-containing molecules. Examples include:
- N-{5-[(dimethylamino)methylidene]-6-oxo-4,6-dihydro-5H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Its trifluoroacetamide group, in particular, adds to its stability and reactivity in various chemical environments .
Properties
Molecular Formula |
C12H11F3N2O2S |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
N-[(5E)-5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19)/b7-5+ |
InChI Key |
CMVMKIWABGOSPV-FNORWQNLSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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